N-(4-methoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include information about the compound’s appearance and odor.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The analysis of the synthesis process would involve understanding the starting materials, the reaction conditions, and the yield of the product.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, and mass spectrometry. The structure can provide information about the connectivity of atoms in the molecule and their spatial arrangement.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with various reagents under different conditions.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, and reactivity of the compound.Scientific Research Applications
Anticancer Activity
Synthetic efforts have led to the development of thieno[3,2-d]pyrimidine derivatives with significant anticancer activity. These compounds have been evaluated against several human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). Some derivatives demonstrated activity nearly as potent as doxorubicin, highlighting their potential in cancer therapy (Hafez et al., 2017).
Antimicrobial and Antifungal Properties
Research into thienopyrimidine compounds fused with thiophene rings has shown promising antimicrobial and antifungal activities. These novel compounds were tested against various bacteria and fungi, demonstrating good antibacterial and antifungal potency, which can be compared with standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Anti-Inflammatory and Analgesic Effects
The synthesis of new heterocyclic compounds derived from visnaginone and khellinone has led to findings of analgesic and anti-inflammatory activities. These compounds have shown promising results as COX-1/COX-2 inhibitors, with significant inhibitory activity, analgesic protection, and anti-inflammatory effects, making them potential candidates for the development of new anti-inflammatory drugs (Abu‐Hashem et al., 2020).
Chemical Reactivity and Synthetic Applications
The chemical reactivity of similar compounds has been explored for the synthesis of a wide range of nitrogen heterocyclic compounds. These studies provide insights into the potential synthetic applications of these compounds in developing pharmaceuticals and other nitrogen-containing organic compounds (Farouk et al., 2021).
Safety And Hazards
This involves understanding the potential risks associated with handling and using the compound. This can include toxicity, flammability, and environmental impact.
Future Directions
This could involve potential applications of the compound, areas for further research, and possible modifications to improve its properties or efficacy.
Please note that the availability of this information can vary depending on how well-studied the compound is. For a less common compound, some of this information may not be available. It’s always a good idea to consult a chemist or a reliable source for more specific information.
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S2/c1-28-16-8-6-14(7-9-16)23-19(26)13-31-22-24-18-10-11-30-20(18)21(27)25(22)15-4-3-5-17(12-15)29-2/h3-9,12H,10-11,13H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAHJYHENVUOML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)SCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide |
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